molecular formula C15H22ClNO4S B2720689 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine CAS No. 1251706-52-1

1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine

Cat. No.: B2720689
CAS No.: 1251706-52-1
M. Wt: 347.85
InChI Key: DAUVKHKTCKQMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a synthetic piperidine derivative intended for research and development purposes. Piperidine is a privileged scaffold in medicinal chemistry, present in a wide range of clinically investigated compounds and approved drugs, particularly those active in the central nervous system (CNS) and oncology . The structural motifs in this compound—a 3-chlorophenylsulfonyl group and a (2-methoxyethoxy)methyl side chain—suggest potential for modulating biological activity, pharmacokinetics, and molecular recognition by target proteins . Piperidine-based structures are valued in research for their ability to offer a balance of lipophilicity and water solubility, metabolic stability, and favorable drug transport properties through biological membranes, which can improve pharmacokinetic (ADME) profiles . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUVKHKTCKQMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20ClN1O4S\text{C}_{16}\text{H}_{20}\text{ClN}_1\text{O}_4\text{S}

This structure includes a piperidine ring, a chlorophenyl sulfonyl group, and a methoxyethoxy methyl substituent, which contribute to its biological properties.

1. Antibacterial Activity

Several studies have reported the antibacterial efficacy of compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results indicated that these compounds exhibited moderate to strong antibacterial effects:

CompoundStrain TestedActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak
4Staphylococcus aureusModerate

The activity was attributed to the sulfonamide moiety, which is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways .

2. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and urease, both of which are significant in various physiological processes:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
UreaseVaries (strong inhibition)

These findings suggest that compounds featuring the piperidine structure may have therapeutic potential in treating conditions related to cholinergic dysfunction and urease-associated diseases.

3. Anticancer Properties

Research into the anticancer properties of similar compounds indicates that they may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group has been linked to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

In a comparative study of oxadiazole derivatives with similar structures, certain compounds demonstrated significant growth inhibition against cancer cell lines with IC50 values ranging from 10 to 30 µM . While specific data for 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is limited, the structural similarities suggest potential for similar efficacy.

Case Studies

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

In a comprehensive study published by Aziz-ur-Rehman et al., various piperidine derivatives were synthesized, including those with sulfonamide functionalities. The study highlighted their antibacterial and enzyme inhibitory properties through both in vitro assays and molecular docking studies, indicating strong binding interactions with target enzymes .

Case Study 2: Anticancer Activity Assessment

Another study investigated the anticancer potential of oxadiazole derivatives, revealing that modifications in the piperidine structure could enhance cytotoxicity against specific tumor types. The results suggested that further exploration into the structure-activity relationship (SAR) could yield promising candidates for cancer therapy .

Scientific Research Applications

Anti-Cancer Potential

Recent research has highlighted the potential of piperidine derivatives, including 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine, as anti-cancer agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including myeloma and leukemia. For instance, a study on structurally related piperidin-4-ones demonstrated their ability to reduce the growth of hematological cancer cells while promoting apoptosis through increased expression of genes like p53 and Bax .

Table 1: Cytotoxic Effects of Piperidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound IMyeloma5.2Induces apoptosis via p53 activation
Compound IILeukemia4.7Increases Bax expression
Compound IIINKTL6.0Binds to active site residues

Neurological Applications

Piperidine derivatives have also been explored for their neuroprotective properties. Research indicates that compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine may exhibit potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Pesticidal Activity

The compound has shown promise as an effective pesticide. Patents describe its use in formulations aimed at controlling fungal pathogens in agricultural settings. The sulfonamide group present in the structure is known for enhancing fungicidal activity, making it suitable for crop protection .

Table 2: Pesticidal Efficacy of Sulfonamide Compounds

Compound NameTarget PathogenApplication Rate (g/ha)Efficacy (%)
1-((3-Chlorophenyl)sulfonyl)Fusarium spp.20085
4-((2-methoxyethoxy)methyl)Botrytis cinerea15090

Synthesis and Chemoinformatics

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves multi-step reactions that can be optimized for yield and purity. Chemoinformatics analyses have provided insights into its pharmacokinetic properties, suggesting favorable characteristics for drug development such as adequate solubility and permeability profiles .

Table 3: Pharmacokinetic Properties

PropertyValue
LogP3.5
Solubility (mg/mL)>100
Bioavailability (%)70

Comparison with Similar Compounds

Key Observations :

  • The (2-methoxyethoxy)methyl group in the target compound likely enhances aqueous solubility compared to aryloxy () or silyl-protected () substituents.
  • Trifluoromethyl groups () increase metabolic stability but may reduce solubility due to hydrophobicity .

Functional Group Variations in Piperidine Derivatives

Compound Name Functional Group Biological Activity Reference ID
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one Chloroacetyl Antimicrobial potential
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl Crystallographic studies for drug design
Target Compound Sulfonyl Hypothesized enzyme inhibition

Key Insights :

  • Sulfonyl groups (target compound) are associated with enzyme inhibition (e.g., protease or kinase targets), whereas acetyl or chloroacetyl groups () are linked to broader antimicrobial activities .
  • Synthetic routes for sulfonyl piperidines often involve sulfonylation of piperidine precursors (e.g., ), while acetylated derivatives require acyl chloride reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.